molecular formula C16H24ClNO3 B13729067 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride CAS No. 2906-75-4

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride

Cat. No.: B13729067
CAS No.: 2906-75-4
M. Wt: 313.82 g/mol
InChI Key: QJEULQBVWVENJZ-UHFFFAOYSA-N
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Description

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxan moiety linked to an azepine ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,4-benzodioxan-5-ol and hexahydro-1H-azepine.

    Etherification: The 1,4-benzodioxan-5-ol is reacted with an appropriate alkylating agent to form 1-(2-(1,4-benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzodioxan moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxan moiety is known to interact with various receptors and enzymes, modulating their activity. The azepine ring contributes to the compound’s ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodide
  • 1-(2-(4-(Chloromethyl)phenoxy)ethyl)hexahydro-1H-azepine hydrochloride

Uniqueness

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)hexahydro-1H-azepine hydrochloride stands out due to its unique combination of the benzodioxan and azepine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2906-75-4

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azepan-1-ium;chloride

InChI

InChI=1S/C16H23NO3.ClH/c1-2-4-9-17(8-3-1)10-11-18-14-6-5-7-15-16(14)20-13-12-19-15;/h5-7H,1-4,8-13H2;1H

InChI Key

QJEULQBVWVENJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC[NH+](CC1)CCOC2=CC=CC3=C2OCCO3.[Cl-]

Origin of Product

United States

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